molecular formula C12H10N4O B12901784 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine CAS No. 88710-44-5

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine

Cat. No.: B12901784
CAS No.: 88710-44-5
M. Wt: 226.23 g/mol
InChI Key: VZWQHZMCHYTHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the methoxyphenyl group enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine typically involves the condensation of 2-chloropyrazine with 2-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate undergoes cyclization to form the imidazo[4,5-b]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: Used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. It has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is unique due to the presence of the methoxyphenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in scientific research and drug development .

Properties

CAS No.

88710-44-5

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C12H10N4O/c1-17-9-5-3-2-4-8(9)10-15-11-12(16-10)14-7-6-13-11/h2-7H,1H3,(H,13,14,15,16)

InChI Key

VZWQHZMCHYTHAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=NC=CN=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.